2,4-Difluorophenyl Substitution Provides 1.28-Fold p38α Potency Advantage Over 4-Fluorophenyl in Matched Molecular Pair Analysis
In a direct matched-pair comparison using the same assay conditions, the 2,4-difluorophenyl-substituted 5-aminopyrazole-4-carbonyl derivative (BDBM15744) inhibited human recombinant p38α MAP kinase with an IC50 of 180 nM, whereas the corresponding 4-fluorophenyl analog (BDBM15749) yielded an IC50 of 230 nM [1]. This 1.28-fold potency improvement is attributed to the additional ortho-fluorine atom that enhances hydrophobic packing and potential hydrogen-bond interactions within the ATP-binding pocket.
| Evidence Dimension | p38α MAP kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 nM (BDBM15744 – 2,4-difluorophenyl scaffold, tested as the 4-[3-(pyridin-3-yl)benzoyl] derivative) |
| Comparator Or Baseline | IC50 = 230 nM (BDBM15749 – 4-fluorophenyl scaffold, tested as the analogous 4-[3-(pyridin-3-yl)benzoyl] derivative) |
| Quantified Difference | 1.28-fold improvement (ΔIC50 = 50 nM) |
| Conditions | Inhibition of human recombinant active p38α MAP kinase measured by incorporation of ³³P from γ-[³³P]ATP into myelin basic protein (BindingDB Entry 1977) |
Why This Matters
This fold-selectivity translates to lower compound loading in cellular assays and reduced off-target risk at a given efficacious concentration, directly impacting lead optimization timelines.
- [1] BindingDB Entry 1977 – Affinity Data for BDBM15744 (IC50 = 180 nM) and BDBM15749 (IC50 = 230 nM) against human p38α MAP kinase. Accessed via BindingDB.org. View Source
